molecular formula C9H13NO3S B6141698 4-(2-methoxyethanesulfonyl)aniline CAS No. 90643-77-9

4-(2-methoxyethanesulfonyl)aniline

Cat. No.: B6141698
CAS No.: 90643-77-9
M. Wt: 215.27 g/mol
InChI Key: VQHBNRMHGGYACU-UHFFFAOYSA-N
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Description

4-(2-Methoxyethanesulfonyl)aniline is an organic compound with the molecular formula C9H13NO3S. It is a derivative of aniline, where the aniline ring is substituted with a 2-methoxyethanesulfonyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyethanesulfonyl)aniline typically involves the reaction of aniline with 2-methoxyethanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like methanol at elevated temperatures (around 60°C) for about an hour. After the reaction, the product is purified using column chromatography with solvents like ethyl acetate and hexane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethanesulfonyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

4-(2-Methoxyethanesulfonyl)aniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxyethyl)aniline
  • 4-(2-Methoxyethanesulfonyl)phenol
  • 4-(2-Methoxyethanesulfonyl)benzene

Uniqueness

4-(2-Methoxyethanesulfonyl)aniline is unique due to the presence of both the methoxyethanesulfonyl group and the aniline moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-(2-methoxyethylsulfonyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-13-6-7-14(11,12)9-4-2-8(10)3-5-9/h2-5H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHBNRMHGGYACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCS(=O)(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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